![molecular formula C19H23N3O5S2 B2385040 N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869072-16-2](/img/structure/B2385040.png)
N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-phenethyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as PBOX-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBOX-15 belongs to the class of oxalamide compounds, which are known for their diverse biological activities.
Scientific Research Applications
Neuroprotective Actions of Derivatives
Derivatives similar to the mentioned compound have been investigated for their neuroprotective actions. Methylene blue and its derivatives, for example, have shown potential in enhancing cellular oxygen consumption, providing protection against neurotoxicity, and functioning as an alternative mitochondrial electron transfer carrier. This suggests potential applications in treating neurodegenerative diseases like Parkinson's disease and stroke by mitigating reactive free radical production (Poteet et al., 2012).
Antagonism at NMDA Receptor Subtypes
Certain N-(2-phenethyl)cinnamides, structurally similar to the requested compound, have been synthesized and identified as potent and selective antagonists at specific NMDA receptor subtypes. This highlights their potential in neuroscience research, particularly in exploring treatments for conditions modulated by NMDA receptor activity (Tamiz et al., 1998).
Novel Synthetic Approaches
Research into novel synthetic approaches for derivatives of oxalamide and related compounds has been conducted, illustrating the versatility and potential of these compounds in organic synthesis and material science. For instance, a novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing new pathways for the creation of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Electronic Properties and Spectroscopic Investigation
The synthesis and characterization of sulfonamide derivatives have been explored, with studies revealing their molecular and electronic structures. These investigations provide insights into the structural and spectroscopic properties of such compounds, guiding spectral assignments and predicting the stability and reactivity of molecules (Mahmood et al., 2016).
properties
IUPAC Name |
N-(2-phenylethyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-18(20-10-9-15-6-2-1-3-7-15)19(24)21-14-16-22(11-5-12-27-16)29(25,26)17-8-4-13-28-17/h1-4,6-8,13,16H,5,9-12,14H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZGLNAIVFEOMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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